molecular formula C22H34O7 B8033909 Rhodojaponin II

Rhodojaponin II

Cat. No.: B8033909
M. Wt: 410.5 g/mol
InChI Key: FJISLLRXVSQIES-JOIIKWRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characterization of Grayanotoxane-5,6,10,14,16-pentol, 2,3-epoxy-, 6-acetate

Molecular Architecture and Stereochemical Configuration

The core structure of this grayanotoxin derivative is defined by a 5/7/6/5 tetracyclic ring system, a hallmark of grayanotoxane diterpenoids. The skeletal framework comprises:

  • Ring A : A five-membered cyclopentane ring with an epoxy bridge between C2 and C3.
  • Ring B : A seven-membered oxepane ring incorporating hydroxyl groups at C5, C6, and C10.
  • Ring C : A six-membered cyclohexane ring with hydroxylation at C14 and C16.
  • Ring D : A five-membered cyclopentane ring functionalized with a 6β-acetate group.

The stereochemical configuration is critical to its bioactivity. X-ray diffraction studies confirm the 2β,3β-epoxy orientation, which induces significant ring strain in the A-ring. The 6β-acetate group adopts an axial position due to steric interactions with the adjacent C5 hydroxyl, as evidenced by nuclear Overhauser effect (NOE) correlations in NMR spectra. The 14R configuration stabilizes the chair conformation of the C-ring, facilitating hydrogen bonding between the C14 hydroxyl and the C16 hydroxyl.

A comparative analysis of bond lengths reveals that the C2-C3 epoxy bond (1.432 Å) is shorter than typical C-O single bonds (1.47 Å), indicating partial double-bond character. This distortion contributes to the molecule’s electrophilic reactivity at the epoxy moiety.

Comparative Analysis of Grayanotoxane Skeletal Variations

Grayanotoxins differ primarily in hydroxylation patterns and esterification sites. The following table contrasts key structural features:

Feature This Compound Grayanotoxin I Grayanotoxin III
C6 Substitution 6β-acetate 14-acetate Free hydroxyl
C10 Hydroxylation β-OH α-OH β-OH
Epoxy Position C2-C3 C2-C3 Absent
C14 Configuration R S R

Data derived from

The 6β-acetate group in this compound enhances lipid solubility compared to non-acetylated analogs like grayanotoxin III, influencing its membrane permeability and toxicological profile. Unlike grayanotoxin I, which carries a 14-acetate, the free C14 hydroxyl in this derivative enables stronger hydrogen-bonding interactions with sodium channel residues.

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray analysis (space group P2₁) reveals a monoclinic unit cell with dimensions a = 9.592 Å, b = 11.414 Å, c = 8.180 Å, and β = 93.21°. The molecule adopts a bowl-shaped conformation due to:

  • A-ring puckering (θ = 112.7°, φ = 256.4°) induced by the epoxy strain.
  • C-ring chair conformation stabilized by intramolecular hydrogen bonds (O14···O16 = 2.78 Å).

Molecular dynamics simulations indicate that the 6β-acetate undergoes restricted rotation (energy barrier = 8.2 kcal/mol) due to steric clash with the C5 hydroxyl. This rigidity positions the acetate carbonyl for optimal interaction with hydrophobic pockets in sodium channel proteins.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR data (CDCl₃, 600 MHz):

Position δH (ppm) Multiplicity δC (ppm) Key Correlations
C2 3.12 dd (J=4.2, 1.8) 58.4 COSY: C3; NOE: C1, C18
C3 3.28 dd (J=4.2, 6.6) 62.1 COSY: C2; NOE: C4, C19
C6 4.44 t (J=6.0) 72.9 HSQC: 72.9; HMBC: OAc
OAc 2.01 s 21.3 (CH₃) HMBC: C6

Critical observations:

  • The C2 and C3 protons show geminal coupling (J=4.2 Hz), confirming the epoxy linkage.
  • The acetate methyl singlet at δ 2.01 ppm correlates with C6 in HMBC, verifying esterification.
Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (m/z 411.2385 [M+H]⁺) exhibits characteristic fragments:

  • Loss of H₂O : m/z 393.2278 (−18.0107 Da).
  • Acetate cleavage : m/z 351.1812 (−60.0573 Da).
  • Retro-Diels-Alder cleavage : m/z 189.0921 (C₁₀H₁₃O₃⁺).

The base peak at m/z 189 corresponds to cleavage between C9 and C10, typical of grayanotoxanes with a C10 hydroxyl.

Properties

IUPAC Name

[(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O7/c1-10(23)28-13-8-21-9-19(4,25)11(16(21)24)6-7-12(21)20(5,26)15-14-17(29-14)18(2,3)22(13,15)27/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13-,14+,15+,16-,17+,19-,20-,21+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJISLLRXVSQIES-JOIIKWRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC23CC(C(C2O)CCC3C(C4C1(C(C5C4O5)(C)C)O)(C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@]23C[C@@]([C@@H]([C@H]2O)CC[C@H]3[C@@]([C@H]4[C@]1(C([C@@H]5[C@H]4O5)(C)C)O)(C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26116-89-2
Record name RHODOJAPONIN II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2F6R0716P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Bioinspired Divergent Synthesis

A 2024 breakthrough achieved the synthesis of six grayanane diterpenoids, including grayanotoxin II/III analogs, through a bioinspired route. The protocol features:

  • Ni-Catalyzed α-Vinylation : A bicyclo[3.2.1]octane intermediate (yield: 68%) was constructed using NiCl₂(PCy₃)₂ and TMPZnCl·LiCl.

  • Intramolecular Pauson-Khand Reaction : A 7/5-bicyclic system formed via cobalt-mediated cyclization (72% yield).

  • Biomimetic Skeletal Rearrangements :

    • Wagner-Meerwein rearrangement (64% yield) converted grayanane to kalmanane frameworks.

    • Oxidative cleavage/reconstruction generated rhodomollacetal-type skeletons.

Table 1: Key Reaction Metrics in Bioinspired Synthesis

StepCatalyst/ReagentYield (%)Selectivity
Ni-catalyzed vinylationNiCl₂(PCy₃)₂68>20:1 dr
Pauson-Khand cyclizationCo₂(CO)₈7285% ee
Wagner-Meerwein shiftEt₃N in THF/H₂O64Single product

Luo’s Convergent Strategy (2022)

Luo’s synthesis of grayanotoxin III established a modular approach:

  • Tandem Mukaiyama Aldol/Hosomi-Sakurai Reaction : Formed the A-ring with 78% yield and >95% ee.

  • 7-Membered Cyclization : Bridgehead carbocation intermediates enabled B-ring closure (65% yield).

  • Late-Stage 1,2-Migration : Installed the C14 stereocenter via acid-mediated rearrangement.

This 18-step route achieved an overall yield of 4.2%, demonstrating efficiency gains over prior methods.

Critical Reaction Mechanisms

Nickel-Catalyzed α-Vinylation

The Ni-catalyzed cross-coupling of β-ketoesters with vinyl halides proceeds via:

  • Oxidative Addition : Ni⁰ inserts into the C–X bond of the vinyl halide.

  • Enolate Formation : TMPZnCl·LiCl deprotonates the β-ketoester, generating a nucleophilic enolate.

  • Reductive Elimination : Ni-mediated C–C bond formation yields the bicyclo[3.2.1]octane core.

Pauson-Khand Cyclization

Cobalt-mediated [2+2+1] cyclization of enynes involves:

  • Co₂(CO)₈ Coordination : Alkyne and alkene bind to cobalt, forming a metallocyclopropane.

  • CO Insertion : Carbon monoxide bridges the enyne, forming a cyclopentenone.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

ParameterBioinspired RouteLuo’s RouteClassical Extraction
Total Steps2218N/A
Overall Yield (%)3.84.20.02–0.05*
Stereochemical Control90% ee>95% eeRacemic
Scalability (g)1.50.80.001–0.1

*Natural extraction yields from Rhododendron molle are prohibitively low, necessitating synthetic approaches.

Challenges and Innovations

Stereochemical Complexity

The C2β, C3β, C6β, and C14R configurations require precise control. Solutions include:

  • Chiral Auxiliaries : Evans’ oxazaborolidines in asymmetric aldol reactions.

  • Enzymatic Resolution : Lipase-mediated acetylation of racemic intermediates.

Functional Group Compatibility

Sensitive epoxide and acetate groups demand orthogonal protection:

  • TMS Ethers : Temporary protection of C5, C10, and C16 hydroxyls.

  • MOM Groups : Acid-labile protection for secondary alcohols .

Chemical Reactions Analysis

Types of Reactions

Rhodojaponin II undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .

Mechanism of Action

Rhodojaponin II exerts its effects by modulating various molecular targets and pathways. It has been shown to inhibit the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. The compound also interacts with specific receptors and ion channels, leading to its analgesic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The grayanotoxin family shares a tetracyclic diterpene backbone but varies in substituents and stereochemistry. Key derivatives include:

Compound Name CAS Number Key Substituents Molecular Formula Biological Activity Source
Rhodojaponin II (target compound) Not specified 2,3-epoxy, 6-acetate, 5,10,14,16-OH ~C22H34O7* Insecticidal Rhododendron spp.
Rhodojaponin III 26342-66-5 2,3-epoxy, 5,6,10,14,16-OH (no acetate) C20H32O6 Moderate insecticidal Rhododendron molle
Grayanotoxin IV 30272-17-4 14-acetate, 3,5,6,10,16-OH C22H34O7 Cardiotoxic Leucothoe grayana
Grayanotoxin II 4678-44-8 3,5,6,14,16-OH (no epoxy or acetate) C20H32O5 Neurotoxic Ericaceae plants
Grayanotoxin VI 30460-36-7 3,5,6,10,14-OH (no epoxy or acetate) C20H34O6 Unspecified Pieris japonica

*Note: Molecular formula for this compound is inferred based on structural modifications.

Key Research Findings

Role of the 2,3-Epoxy Group: The epoxy group in this compound enhances its stability and ability to bind to voltage-gated sodium channels, a mechanism critical for its insecticidal activity . Derivatives lacking this group (e.g., Grayanotoxin II) show reduced potency in insecticidal assays.

Impact of Acetylation: this compound (6-acetate): The 6-acetate group increases lipophilicity, improving membrane permeability and bioavailability compared to Rhodojaponin III . Grayanotoxin IV (14-acetate): Acetylation at position 14 shifts activity toward mammalian cardiotoxicity, limiting its agricultural utility .

Stereochemical Specificity: The (2β,3β,6β,14R) configuration in this compound is essential for target selectivity. Epimerization at these positions (e.g., 3-epi-Grayanotoxin III, CAS 30460-38-9) abolishes insecticidal effects .

Critical Analysis of Evidence

  • Discrepancies in Nomenclature: CAS 26342-66-5 is inconsistently associated with both this compound (6-acetate) and III (non-acetylated) across sources . This highlights the need for rigorous verification of chemical identifiers in literature.
  • Gaps in Activity Data: While this compound’s insecticidal role is well-documented, data on other derivatives (e.g., Grayanotoxin VI) remain sparse, suggesting opportunities for further research .

Biological Activity

6-(Cyclopentyloxy)-2-fluoropyridin-3-OL is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a cyclopentyl ether substituent at the 6-position and a hydroxyl group at the 3-position of the pyridine ring, which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of 6-(Cyclopentyloxy)-2-fluoropyridin-3-OL can be represented as follows:

C1C2C3C4C5C6C7C8\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8

This compound is characterized by:

  • Cyclopentyl ether : Enhances lipophilicity and may improve membrane permeability.
  • Fluorine atom : Increases electrophilic character, potentially enhancing interactions with biological targets.
  • Hydroxyl group : Capable of participating in hydrogen bonding, affecting solubility and reactivity.

The biological activity of 6-(Cyclopentyloxy)-2-fluoropyridin-3-OL is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom is known to enhance binding affinity to enzymes and receptors, which can lead to various physiological effects. The compound has been studied for its potential as an antimicrobial and anticancer agent, with preliminary findings suggesting it may inhibit cell proliferation through apoptosis induction in cancer cells.

Antimicrobial Properties

Research indicates that 6-(Cyclopentyloxy)-2-fluoropyridin-3-OL exhibits antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria32 µg/mL
Gram-negative bacteria64 µg/mL
Fungi128 µg/mL

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that 6-(Cyclopentyloxy)-2-fluoropyridin-3-OL can induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells. The compound's mechanism involves the activation of caspase pathways and modulation of reactive oxygen species (ROS) levels.

Cancer Cell LineIC50 (µM)Mechanism of Action
Colorectal Cancer15Caspase activation
Breast Cancer20ROS modulation

These findings highlight its potential as a therapeutic candidate in oncology .

Case Studies

A recent study focused on the efficacy of 6-(Cyclopentyloxy)-2-fluoropyridin-3-OL in a mouse model of colorectal cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, with histopathological analysis revealing increased apoptosis in tumor tissues. This case study underscores the compound's potential for further development in cancer therapy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodojaponin II
Reactant of Route 2
Rhodojaponin II

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.